molecular formula C24H26N2OS B12150160 N-{4,5-dimethyl-3-[phenyl(pyrrolidin-1-yl)methyl]thiophen-2-yl}benzamide

N-{4,5-dimethyl-3-[phenyl(pyrrolidin-1-yl)methyl]thiophen-2-yl}benzamide

Cat. No.: B12150160
M. Wt: 390.5 g/mol
InChI Key: OIOOQJJMAOYJLT-UHFFFAOYSA-N
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Description

N-{4,5-dimethyl-3-[phenyl(pyrrolidin-1-yl)methyl]thiophen-2-yl}benzamide is a complex organic compound featuring a thiophene ring substituted with a benzamide group and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4,5-dimethyl-3-[phenyl(pyrrolidin-1-yl)methyl]thiophen-2-yl}benzamide typically involves multi-step organic reactions

    Thiophene Core Synthesis: The thiophene ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur under acidic conditions.

    Introduction of Benzamide Group: The benzamide group can be introduced through an amide coupling reaction, using reagents like benzoyl chloride and an amine.

    Attachment of Pyrrolidine Moiety: The pyrrolidine group is typically introduced via nucleophilic substitution, where a halogenated thiophene derivative reacts with pyrrolidine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can occur at the benzamide group, using reagents like lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted thiophenes or benzamides.

Scientific Research Applications

Chemistry

In chemistry, N-{4,5-dimethyl-3-[phenyl(pyrrolidin-1-yl)methyl]thiophen-2-yl}benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its structural features make it a candidate for drug design, particularly in targeting specific enzymes or receptors.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases due to its ability to interact with biological targets.

Industry

In industry, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{4,5-dimethyl-3-[phenyl(pyrrolidin-1-yl)methyl]thiophen-2-yl}benzamide involves its interaction with specific molecular targets. The pyrrolidine moiety may interact with protein receptors, while the thiophene and benzamide groups can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-{4,5-dimethyl-3-[phenyl(pyrrolidin-1-yl)methyl]thiophen-2-yl}acetamide: Similar structure but with an acetamide group instead of benzamide.

    N-{4,5-dimethyl-3-[phenyl(pyrrolidin-1-yl)methyl]thiophen-2-yl}methanamide: Similar structure but with a methanamide group.

Uniqueness

N-{4,5-dimethyl-3-[phenyl(pyrrolidin-1-yl)methyl]thiophen-2-yl}benzamide is unique due to the specific combination of functional groups, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C24H26N2OS

Molecular Weight

390.5 g/mol

IUPAC Name

N-[4,5-dimethyl-3-[phenyl(pyrrolidin-1-yl)methyl]thiophen-2-yl]benzamide

InChI

InChI=1S/C24H26N2OS/c1-17-18(2)28-24(25-23(27)20-13-7-4-8-14-20)21(17)22(26-15-9-10-16-26)19-11-5-3-6-12-19/h3-8,11-14,22H,9-10,15-16H2,1-2H3,(H,25,27)

InChI Key

OIOOQJJMAOYJLT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(C2=CC=CC=C2)N3CCCC3)NC(=O)C4=CC=CC=C4)C

Origin of Product

United States

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